

Application Notes and Protocols for Staining Cells with BODIPY™ 493/503

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Compound of Interest

Compound Name: *Bodipy bdp4*

Cat. No.: *B12371820*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ 493/503 (4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene) is a lipophilic fluorescent dye renowned for its high selectivity and specificity for neutral lipids, making it an exceptional tool for staining intracellular lipid droplets.[1] This dye is virtually non-fluorescent in aqueous environments and exhibits a strong, bright green fluorescence upon partitioning into the hydrophobic core of lipid droplets.[2] Its narrow emission spectrum and high quantum yield make it ideal for various applications, including fluorescence microscopy and flow cytometry, for both live and fixed cells.[3][4] These characteristics are pivotal in studying cellular metabolism, lipid storage diseases, and the effects of therapeutic agents on lipid accumulation.

Core Principles of BODIPY™ 493/503 Staining

BODIPY™ 493/503's utility in cellular imaging is based on its photophysical properties. It is a small, uncharged molecule that can readily penetrate the cell membrane.[5] Once inside the cell, it localizes to neutral lipid-rich organelles, primarily lipid droplets. The dye's fluorescence is environmentally sensitive; in the polar environment of the cytoplasm, it is quenched, while in the nonpolar lipid environment of the droplet, its fluorescence is significantly enhanced. This leads to a high signal-to-noise ratio, enabling clear visualization of lipid droplets.

Experimental Protocols

I. Preparation of Reagents

A. BODIPY™ 493/503 Stock Solution (1 mM)

- Dissolve 1 mg of BODIPY™ 493/503 in 3.82 mL of dimethyl sulfoxide (DMSO).
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C, protected from light.

B. BODIPY™ 493/503 Working Solution (1-5 µM)

- Dilute the 1 mM stock solution in phosphate-buffered saline (PBS) or serum-free medium to the desired final concentration.
- Prepare this solution fresh for each experiment.

C. Fixation Solution (4% Paraformaldehyde in PBS)

- Dissolve 4 g of paraformaldehyde (PFA) in 100 mL of PBS.
- Heat gently (around 60°C) and add a few drops of 1 M NaOH to dissolve the PFA.
- Allow the solution to cool to room temperature and adjust the pH to 7.4.
- Filter the solution and store it at 4°C.

II. Staining Protocol for Fixed Adherent Cells

This protocol is suitable for immunofluorescence and detailed morphological studies.

- Cell Culture: Grow adherent cells on sterile coverslips in a multi-well plate to 60-80% confluency.
- Washing: Gently wash the cells twice with PBS to remove any residual medium.

- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
 - Note: Avoid using methanol-based fixatives as they can extract lipids and disrupt lipid droplet morphology.
- Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
- Staining: Add the BODIPY™ 493/503 working solution (1-5 μ M) to the cells and incubate for 20-60 minutes at room temperature, protected from light.
- Washing: Wash the cells twice with PBS to remove any unbound dye.
- Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~493/503 nm).

III. Staining Protocol for Live Adherent Cells

This protocol is ideal for observing the dynamics of lipid droplets in real-time.

- Cell Culture: Grow adherent cells on a suitable imaging dish or plate to the desired confluency.
- Washing: Gently wash the cells once with pre-warmed PBS.
- Staining: Add the BODIPY™ 493/503 working solution (1-3 μ M in serum-free medium or PBS) and incubate for 15-30 minutes at 37°C, protected from light.
- Washing: Wash the cells twice with PBS to reduce background fluorescence.
- Imaging: Immediately image the cells under a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

IV. Staining Protocol for Suspension Cells (Fixed)

- Cell Preparation: Harvest suspension cells and centrifuge at 400 x g for 4 minutes.

- Washing: Resuspend the cell pellet in PBS and repeat the centrifugation.
- Fixation: Resuspend the cells in 4% paraformaldehyde and incubate for 15 minutes at room temperature.
- Washing: Centrifuge the fixed cells and wash twice with PBS.
- Staining: Resuspend the cells in the BODIPY™ 493/503 working solution and incubate for 20-60 minutes at room temperature, protected from light.
- Washing: Centrifuge and wash the cells twice with PBS.
- Analysis: Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.

Data Presentation

Quantitative Analysis of Lipid Droplets

BODIPY™ 493/503 staining can be used for the quantitative analysis of lipid droplet content. This can be achieved through image analysis of fluorescence micrographs or by flow cytometry. For a positive control, cells can be treated with oleic acid (e.g., 400 μ M for 24 hours) to induce lipid droplet formation.

Table 1: Recommended Staining Parameters for Different Applications

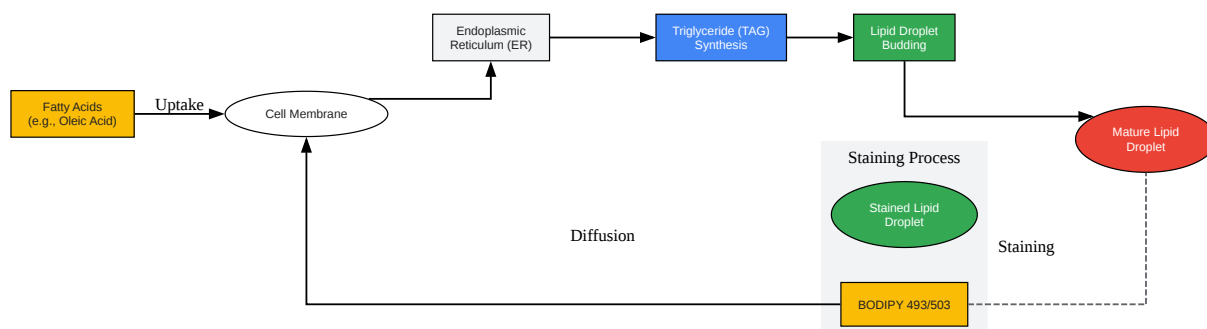
| Application | Cell State | Fixation | BODIPY™ 493/503 Concentration | Incubation Time | Incubation Temperature |
|-------------------|------------|----------|-------------------------------------|---------------------|---------------------------|
| Microscopy | Live | N/A | 1-3 µM | 15-30 min | 37°C |
| Fixed | 4% PFA | 1-5 µM | 20-60 min | Room Temperature | |
| Flow Cytometry | Live | N/A | 0.5-2 µM | 15-30 min | 37°C |
| Fixed | 4% PFA | 0.5-2 µM | 20-60 min | Room Temperature | |

Table 2: Troubleshooting Common Issues

| Issue | Possible Cause | Solution |
|----------------------------------|---|---|
| Weak Signal | Insufficient dye concentration or incubation time. | Increase concentration or incubation time within the recommended range. |
| Poor cell health. | Ensure cells are healthy and not overly confluent. | |
| High Background | Incomplete washing. | Increase the number and duration of washing steps. |
| Dye aggregation. | Prepare fresh working solution and vortex before use. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure, use an anti-fade mounting medium, and acquire images promptly. |
| Altered Lipid Droplet Morphology | Use of methanol-based fixatives. | Use paraformaldehyde for fixation. |

Visualization of Experimental Workflows

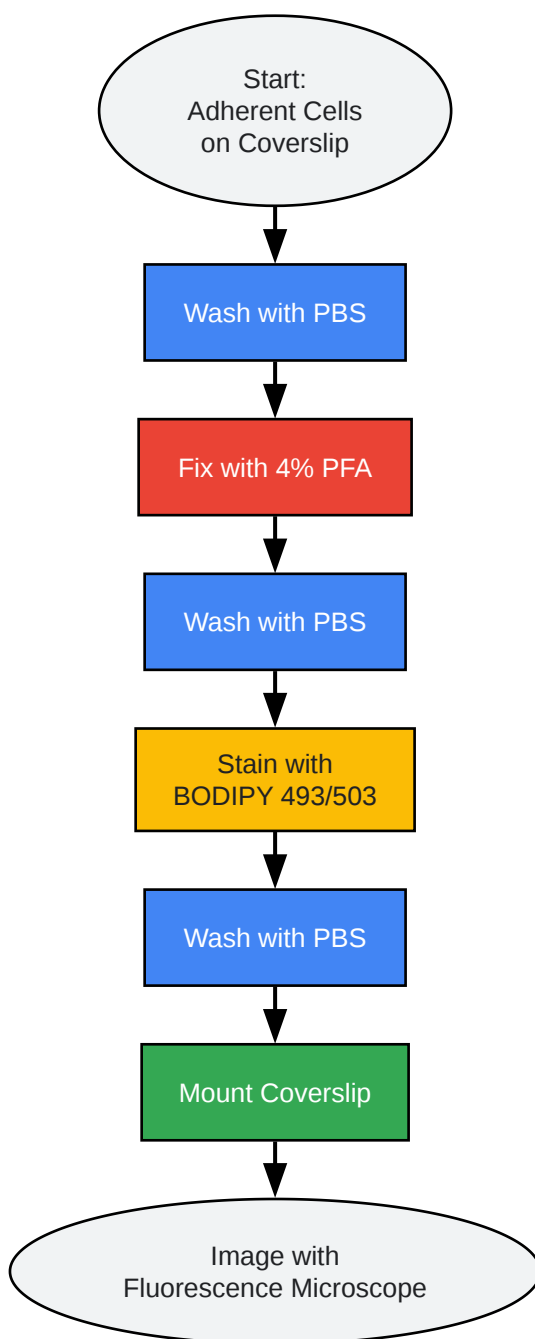
Signaling Pathway for Lipid Droplet Formation



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Caption: Cellular uptake of fatty acids and subsequent formation and staining of lipid droplets with BODIPY™ 493/503.

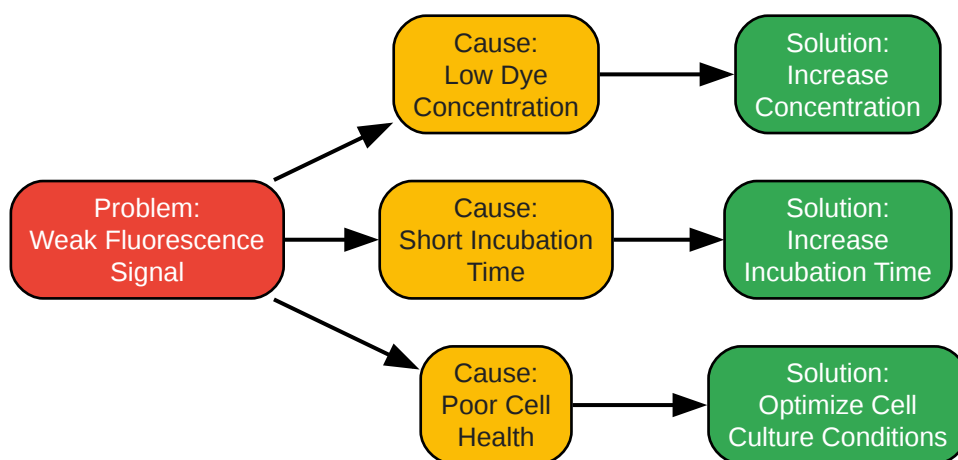
Experimental Workflow for Fixed Cell Staining



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Caption: Step-by-step workflow for fixing and staining adherent cells with BODIPY™ 493/503.

Logical Relationship for Troubleshooting Weak Staining



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Caption: Troubleshooting guide for addressing weak fluorescence signals in BODIPY™ 493/503 staining.

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